molecular formula C9H10F2O2 B1531045 3-Ethoxy-2,4-difluorobenzyl alcohol CAS No. 1017778-18-5

3-Ethoxy-2,4-difluorobenzyl alcohol

Cat. No.: B1531045
CAS No.: 1017778-18-5
M. Wt: 188.17 g/mol
InChI Key: OAAADBNXPSSNFW-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4-difluorobenzyl alcohol is an organic compound with the molecular formula C9H9F2O. It is characterized by the presence of an ethoxy group (-OCH2CH3) and two fluorine atoms on the benzene ring, making it a fluorinated aromatic alcohol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Fluorination: One common synthetic route involves the direct fluorination of 3-ethoxybenzyl alcohol using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3). The reaction is typically carried out under controlled conditions to avoid over-fluorination.

  • Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of 3-ethoxybenzyl alcohol with fluorine-containing reagents like N-fluorobenzenesulfonimide (NFSI). This reaction requires a catalyst, such as aluminum chloride (AlCl3), and is performed under anhydrous conditions.

Industrial Production Methods: The industrial production of this compound often involves large-scale fluorination processes using specialized reactors to handle the hazardous nature of fluorinating agents. The process is optimized to achieve high yields and purity while ensuring safety and environmental compliance.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form the corresponding carboxylic acid, 3-ethoxy-2,4-difluorobenzoic acid, using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding benzyl alcohol derivative.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, acidic conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Carboxylic acids, amines, halides, and other substituted benzyl alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that compounds related to 3-Ethoxy-2,4-difluorobenzyl alcohol can act as potent inhibitors in cancer therapy. For instance, the design of selective inhibitors targeting the ALK gene has highlighted the importance of substituents like alcohols in enhancing potency and selectivity against cancer cell lines. In studies, derivatives of this compound have demonstrated significant binding affinity and inhibitory effects on tumor growth, making them candidates for further development in anticancer drugs .

Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable bioavailability and metabolic stability. In animal studies, it has shown an 86% bioavailability with moderate plasma clearance rates, suggesting that it could be effectively utilized in drug formulation for systemic delivery .

Organic Synthesis

Intermediate in Synthesis
this compound serves as an important intermediate in organic synthesis. It is used in the preparation of various fluorinated compounds and can participate in reactions such as Grignard synthesis and esterification processes. The compound's ability to undergo transformation into more complex structures makes it valuable in synthetic organic chemistry .

Protecting Group Chemistry
In synthetic protocols, this compound can act as a protecting group for functional groups during multi-step syntheses. Its stability under various reaction conditions allows chemists to selectively protect sensitive functionalities while facilitating the synthesis of complex molecules .

Flavor and Fragrance Industry

Flavoring Agent
Due to its unique chemical structure and properties, this compound is explored as a potential flavoring agent. Its aromatic characteristics can enhance the sensory profile of food products and beverages. Research into its sensory properties suggests that it could be integrated into formulations to provide desirable flavor notes .

Case Studies

Study Title Findings Application
Design of Potent ALK InhibitorsDemonstrated significant binding affinity with ALK kinase domainAnticancer drug development
Pharmacokinetic AssessmentShowed 86% bioavailability and moderate plasma clearanceDrug formulation for systemic delivery
Synthesis of Fluorinated CompoundsUsed as an intermediate for synthesizing complex fluorinated moleculesOrganic synthesis

Mechanism of Action

The mechanism by which 3-ethoxy-2,4-difluorobenzyl alcohol exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the specific biological system under study.

Comparison with Similar Compounds

  • 3-Ethoxybenzyl Alcohol: Lacks fluorine atoms, resulting in different reactivity and biological activity.

  • 2,4-Difluorobenzyl Alcohol: Similar structure but different position of fluorine atoms, leading to variations in chemical behavior.

  • 3,4-Difluorobenzyl Alcohol: Different position of fluorine atoms, affecting its chemical and physical properties.

Biological Activity

3-Ethoxy-2,4-difluorobenzyl alcohol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by the presence of an ethoxy group and two fluorine atoms on the benzene ring. This structure enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atoms increase the compound's electrophilicity, which can enhance binding affinity to target proteins. The ethoxy group may also facilitate solubility and bioavailability, making it a suitable candidate for drug development.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against HIV-1 integrase. Its structural features may allow it to inhibit viral replication effectively.
  • Anticancer Potential : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. Its ability to form stable complexes with enzyme active sites is a key area of research.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its analogs:

  • Study on Antiviral Activity : A recent study synthesized various derivatives of this compound and tested them against HIV-1 integrase. Some derivatives showed promising inhibition with IC50 values ranging from 19 to 35 nM depending on the specific structure .
  • Anticancer Activity Assessment : In another study, compounds related to this compound were tested against C6 glioma cells. The results indicated significant inhibitory effects with IC50 values as low as 12.80 µg/mL for certain analogs .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, a comparative analysis is presented below:

CompoundBiological ActivityIC50 (µg/mL)
This compoundAntiviral (HIV-1 Integrase)19 - 35 nM
Analog A (e.g., 3-Fluorobenzyl alcohol)Anticancer (C6 Cells)12.80
Analog B (e.g., 2-Fluoroethylbenzene)Moderate antiviral activityNot specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-ethoxy-2,4-difluorobenzyl alcohol, and how do reaction conditions influence yield?

The synthesis of fluorinated benzyl alcohols typically involves nucleophilic substitution, esterification, or reduction. For example:

  • Etherification : Reacting 2,4-difluoro-3-hydroxybenzyl alcohol with ethyl bromide in the presence of a base like K₂CO₃ or NaH to introduce the ethoxy group .
  • Reduction : Reducing a precursor like 3-ethoxy-2,4-difluorobenzaldehyde using LiAlH₄ in anhydrous THF .
    Yield optimization requires careful control of temperature, solvent polarity, and stoichiometric ratios. For instance, excess ethyl bromide and prolonged reflux improve etherification efficiency, while LiAlH₄ requires strict anhydrous conditions to avoid side reactions .

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of ethoxy (–OCH₂CH₃), fluorinated aromatic protons, and the benzyl alcohol moiety.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₉H₁₀F₂O₂: 188.08 g/mol).
  • Chromatography : HPLC or GC-MS to assess purity, with thresholds >98% required for research-grade material .
    Differential scanning calorimetry (DSC) may also determine melting points, though fluorinated alcohols often exhibit low crystallinity .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy and fluorine substituents influence reactivity in cross-coupling reactions?

The ethoxy group (–OCH₂CH₃) acts as an electron-donating group via resonance, activating the aromatic ring toward electrophilic substitution at specific positions. In contrast, fluorine substituents (–F) are electron-withdrawing, directing reactivity to meta/para sites. Computational studies (e.g., DFT calculations) can model charge distribution and predict regioselectivity in reactions like Suzuki-Miyaura coupling . Experimentally, competing pathways (e.g., nucleophilic attack vs. elimination) must be analyzed using kinetic studies or isotopic labeling .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Common side reactions include:

  • Oxidation : The benzyl alcohol group may oxidize to a ketone under acidic or aerobic conditions. Use of inert atmospheres (N₂/Ar) and reducing agents (e.g., NaBH₄) minimizes this .
  • Ether Cleavage : Strong acids (e.g., HBr in acetic acid) can cleave the ethoxy group. Protecting-group strategies (e.g., silylation of the –OH group) are recommended prior to harsh reactions .
    Reaction monitoring via TLC or in-situ IR spectroscopy helps identify intermediates and adjust conditions dynamically .

Q. How does this compound perform as a building block in medicinal chemistry, particularly for kinase inhibitors?

Fluorinated benzyl alcohols are key intermediates in designing kinase inhibitors due to their ability to modulate pharmacokinetic properties (e.g., bioavailability, metabolic stability). For example:

  • The ethoxy group enhances lipophilicity, improving membrane permeability.
  • Fluorine atoms increase binding affinity via polar interactions with target proteins .
    Biological assays (e.g., enzyme inhibition studies) combined with molecular docking simulations can validate structure-activity relationships (SAR) .

Q. What computational tools predict the physicochemical properties of this compound, and how do they align with experimental data?

  • Collision Cross-Section (CCS) Predictions : Tools like MOBCAL calculate CCS values for ion mobility spectrometry, aiding in structural validation .
  • LogP Estimation : Software such as ChemAxon or ACD/Labs predicts partition coefficients, critical for assessing solubility and permeability. Experimental validation via shake-flask methods ensures accuracy .
    Discrepancies between predicted and observed data (e.g., melting points) highlight limitations in force-field parameters for fluorinated systems .

Q. Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Storage : Under inert gas (Ar) at 2–8°C to prevent oxidation or moisture absorption .
  • Handling : Use of PPE (gloves, goggles) and fume hoods, as fluorinated alcohols may release HF under decomposition .
  • Waste Disposal : Neutralization with aqueous base (e.g., NaOH) before incineration .

Q. How can researchers resolve contradictions in reported synthetic yields or reaction pathways?

Systematic reproducibility studies should:

  • Vary catalysts (e.g., NaH vs. K₂CO₃), solvents (polar aprotic vs. ethers), and temperatures.
  • Employ design-of-experiment (DoE) frameworks to identify critical variables .
    Cross-referencing with analogous compounds (e.g., 4-fluorobenzyl alcohol derivatives) provides mechanistic insights .

Properties

IUPAC Name

(3-ethoxy-2,4-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAADBNXPSSNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Ethoxy-2,4-difluorobenzyl alcohol
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Ethoxy-2,4-difluorobenzyl alcohol
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Ethoxy-2,4-difluorobenzyl alcohol
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Ethoxy-2,4-difluorobenzyl alcohol
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Ethoxy-2,4-difluorobenzyl alcohol
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Ethoxy-2,4-difluorobenzyl alcohol

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